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molecular formula C6H11NO4S B1489445 Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate CAS No. 1253789-57-9

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

Cat. No. B1489445
M. Wt: 193.22 g/mol
InChI Key: DOQNCFXSMXIUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314250B2

Procedure details

Triethylamine (214 μL, 1.5 mmol) was added to a solution of (S)-3-(4-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt (Intermediate X; 182 mg, 0.73 mmol) in methanol (2 mL). The mixture was stirred for 10 min and then a solution of 2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (Intermediate 8 Step 3; 190 mg, 0.61 mmol) in methanol (4 mL) was added under argon. The mixture was stirred at room temperature for 15 min and then cooled in an ice-bath. Solid sodium cyanoborohydride (57.5 mg, 0.9 mmol) and glacial acetic acid (540 μL) were added. The reaction mixture was allowed to warm to room temperature and stir. The progress of the reaction was monitored by LCMS. When the reaction was substantially complete, the solvents were evaporated and ethyl acetate (50 mL) was added. The solution was washed with washed with water (2×10 mL) and the aqueous layer was extracted with ethyl acetate (50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give crude 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (390 mg) as a tacky yellow foam which was used directly in the next step without further purification.
Quantity
214 μL
Type
reactant
Reaction Step One
Name
(S)-3-(4-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Intermediate X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
57.5 mg
Type
reactant
Reaction Step Three
Quantity
540 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.ClC1C=CC(C[C@H](N)CN(C)C)=CC=1.[CH2:23]([O:25][C:26]([CH:28]1[CH2:32][CH2:31][S:30](=[O:34])(=[O:33])[N:29]1CC1C=CC=C(C=O)C=1)=[O:27])[CH3:24].C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[CH2:23]([O:25][C:26]([CH:28]1[CH2:32][CH2:31][S:30](=[O:33])(=[O:34])[NH:29]1)=[O:27])[CH3:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
214 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
(S)-3-(4-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt
Quantity
182 mg
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)C[C@@H](CN(C)C)N
Name
Intermediate X
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)C[C@@H](CN(C)C)N
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester
Quantity
190 mg
Type
reactant
Smiles
C(C)OC(=O)C1N(S(CC1)(=O)=O)CC1=CC(=CC=C1)C=O
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1N(S(CC1)(=O)=O)CC1=CC(=CC=C1)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
57.5 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
540 μL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
STIRRING
Type
STIRRING
Details
stir
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate (50 mL) was added
WASH
Type
WASH
Details
The solution was washed
WASH
Type
WASH
Details
with washed with water (2×10 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1NS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 330.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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